molecular formula C11H13BrClNO2 B8128694 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B8128694
M. Wt: 306.58 g/mol
InChI Key: GMZVRXBHIAEHLI-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a tetrahydro-2H-pyran-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed amination reactions . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which can enhance its solubility and reactivity

Properties

IUPAC Name

5-bromo-3-chloro-2-(oxan-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZVRXBHIAEHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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